molecular formula C14H10N2O2S B12481285 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

Cat. No.: B12481285
M. Wt: 270.31 g/mol
InChI Key: UKBQJLVXHXHRLL-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol is a heterocyclic organic compound that features a thiazole ring fused with a pyridine ring and a benzene ring substituted with two hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of Hydroxyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol: shares structural similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzene-1,2-diol

InChI

InChI=1S/C14H10N2O2S/c17-12-4-3-9(6-13(12)18)11-8-19-14(16-11)10-2-1-5-15-7-10/h1-8,17-18H

InChI Key

UKBQJLVXHXHRLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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